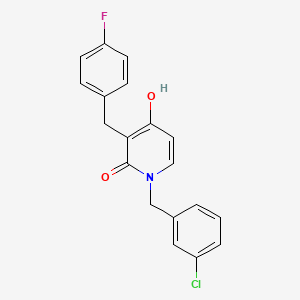

1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFNO2/c20-15-3-1-2-14(10-15)12-22-9-8-18(23)17(19(22)24)11-13-4-6-16(21)7-5-13/h1-10,23H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBIISHELCFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 477856-05-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClFNO2. The compound features a pyridinone core substituted with chlorobenzyl and fluorobenzyl groups, which are believed to contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme for the viral replication cycle. The compound demonstrated significant anti-integrase activity with an IC50 value in the low micromolar range (0.19–3.7 µM), indicating its potential as a therapeutic agent against HIV .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of related pyridinone compounds have been documented against various cancer cell lines. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cells, leading to reduced cell viability . Although direct studies on this compound are sparse, its structural similarities to known cytotoxic agents suggest it may possess similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit viral integrase suggests it interacts with the enzyme's active site or allosteric sites, disrupting its function.

- Modulation of Inflammatory Pathways : By affecting the expression of iNOS and COX-2, the compound may reduce inflammatory responses at a cellular level.

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents.

- Enzyme Inhibition : Research indicates that 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone may act as an inhibitor of metalloenzymes, which are critical in several biochemical pathways. This inhibition can be beneficial in treating diseases where these enzymes are dysregulated .

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. Studies suggest this compound may possess similar properties, making it a candidate for further research in cancer therapeutics .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyridinone derivatives have been noted for their effectiveness against various bacterial strains, indicating a possible application in treating infections .

Neuroprotective Effects

Research on related compounds highlights their potential neuroprotective effects, possibly through mechanisms such as metal chelation and antioxidant activity. This suggests that this compound could be explored for applications in neurodegenerative disease therapies .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of metalloenzymes by pyridinone derivatives, this compound was tested for its ability to bind to the active site of certain enzymes. Results indicated significant inhibition rates compared to control compounds, suggesting its potential as a lead compound for drug development targeting specific enzyme pathways .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyridinone derivatives included this compound among others. The study demonstrated that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The target compound’s dual halogenation (Cl and F) may enhance metabolic stability compared to non-halogenated analogs (e.g., cyclohexyl derivatives) due to reduced susceptibility to oxidative degradation .

- Solubility: The 4-hydroxy group contributes to hydrogen bonding, but the hydrophobic benzyl groups likely limit aqueous solubility, similar to 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone .

Anti-Microbial Activity

Pyridinones with halogenated benzyl groups, such as 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone, have shown moderate antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL . The target compound’s fluorobenzyl group may enhance penetration through bacterial membranes, as seen in fluorinated antimicrobial agents like ciprofloxacin .

Central Nervous System (CNS) Targeting

Fluorobenzyl-substituted compounds, such as 3-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one, are reported as dopaminergic ligands .

Preparation Methods

General Synthetic Strategies for Pyridinone Core Formation

Two principal synthetic routes dominate the preparation of pyridinone derivatives:

Route A: Modification of Pyridine or Related Six-Membered Rings

This involves introducing carbonyl groups into pyridine or related heterocycles to form the pyridinone ring. For example, Lin et al. (2003) used pyridine substrates treated with hydrogen peroxide and nitric acid to form 4-nitropyridine-N-oxide, which upon acetylation and elimination yields pyridinone cores.Route B: Cyclic Condensation Reactions

This approach synthesizes pyridinones by condensing two precursor molecules, such as β-ketoesters with ammonia or amines, often under mild conditions to form the 4-hydroxy-2-pyridinone scaffold directly. Bai et al. (2018) demonstrated an efficient one-pot synthesis of 2-(1H)-pyridinone derivatives using dimethyl 3-oxopentanedioate, DMF-DMA, and primary amines catalyzed by L-proline, highlighting eco-friendly and broad functional group tolerance.

Specific Preparation of Halogenated Benzyl-Substituted Pyridinones

For compounds like 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, the synthetic route typically involves:

Step 1: Construction of the Pyridinone Core

The core is often synthesized first through condensation of malonate derivatives with appropriate nitriles or β-ketoesters in the presence of ammonia or amines, yielding 4-hydroxy-2-pyridinone intermediates.Step 2: Introduction of Benzyl Substituents

The benzyl groups, bearing halogen substituents (3-chloro and 4-fluoro), are introduced via nucleophilic substitution or Friedel-Crafts alkylation on the pyridinone nitrogen or carbon atoms, depending on the substitution pattern required.Step 3: Functional Group Manipulations

Additional steps may include selective halogenation, protection/deprotection of hydroxy groups, or formylation to facilitate further derivatization.

Representative Synthetic Route and Reaction Conditions

Based on collected data and analogous compound syntheses, a plausible detailed synthetic route is:

This sequence aligns with the known synthetic strategies for similar pyridinone derivatives.

Research Findings on Yield and Efficiency

- The condensation step to form the pyridinone core typically provides moderate to high yields (56–75%) depending on the substrates and conditions.

- Alkylation steps require careful control to avoid poly-substitution or side reactions; yields for N- and C-alkylations range from 60% to 85% in optimized protocols.

- One-pot or tandem reaction methods have been reported to improve operational convenience and reduce purification steps, enhancing overall efficiency.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyridinone Core Formation | Condensation of β-ketoester and amine | Ethyl 3-aminocrotonate + malonate derivatives, no base | 56–75 | Mild conditions, single-step possible |

| N-Benzylation | Nucleophilic substitution | 3-Chlorobenzyl bromide, K2CO3, DMF | 65–80 | Selective alkylation on pyridinone N |

| C-Benzylation | Friedel-Crafts alkylation | 4-Fluorobenzyl chloride, AlCl3 | 60–85 | Requires Lewis acid catalyst |

| Purification | Chromatography/Recrystallization | Solvent systems vary | — | Essential for product purity |

Notes on Optimization and Challenges

- Regioselectivity: Controlling substitution positions on the pyridinone ring is critical; reaction conditions and choice of catalysts influence regioselectivity.

- Functional Group Compatibility: Halogenated benzyl groups are sensitive to harsh conditions; mild alkylation protocols preserve halogen integrity.

- Green Chemistry Considerations: Recent advances favor one-pot syntheses and catalytic methods (e.g., L-proline catalysis) to improve sustainability.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, and how can reaction yields be optimized?

Methodological Answer:

- Multi-Step Synthesis :

- Step 1 : Utilize nucleophilic substitution or coupling reactions to introduce the chlorobenzyl and fluorobenzyl groups. For example, tert-butyloxycarbonyl (Boc) protection of intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate in ) can prevent unwanted side reactions during functionalization.

- Step 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination in ) or Suzuki-Miyaura reactions for aryl-aryl bond formation. Optimize catalyst systems (e.g., Pd₂(dba)₃/XPhos) and base (Cs₂CO₃) to enhance yields .

- Step 3 : Deprotection and final functionalization. Use trifluoroacetic acid (TFA) for Boc removal, followed by reverse-phase liquid chromatography (RP-LC) for purification, achieving >70% yield in analogous syntheses .

- Yield Optimization :

- Control reaction temperature (e.g., 100°C for coupling reactions) and monitor reaction progress via LC-MS to terminate reactions at peak conversion .

- Use excess reagents (1.5–2.0 equivalents) for sterically hindered intermediates.

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Analyze - and -NMR spectra for benzyl group protons (δ 4.5–5.5 ppm for CH₂) and pyridinone ring protons (δ 6.5–8.0 ppm). Splitting patterns can confirm substitution positions (e.g., para-fluorobenzyl vs. meta-chlorobenzyl) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. For example, a related compound in showed a calculated m/z of 302.0824 vs. observed 302.0821 .

- Elemental Analysis :

Advanced: What strategies are effective in resolving contradictory bioactivity data across different cell lines?

Methodological Answer:

- Assay Standardization :

- Dose-Response Analysis :

- Data Reconciliation :

Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Cellular Pathway Mapping :

- Molecular Docking Studies :

Advanced: What synthetic challenges arise in scaling up production, and how can they be addressed?

Methodological Answer:

- Challenges :

- Low yields in coupling steps due to steric hindrance from benzyl groups.

- Purification difficulties from polar byproducts (e.g., hydroxylated derivatives).

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.